6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Description
This compound is a pyrido[4,3-d]pyrimidin-4-one derivative featuring a 6-ethyl substituent and a 2-(4-fluorophenyl) group. Its molecular formula is C₁₇H₁₇FN₄O, with a molecular weight of 318.35 g/mol . The ethyl group at position 6 and the 4-fluorophenyl group at position 2 distinguish it from related analogs. Pyrido-pyrimidinones are known for diverse biological activities, including antimicrobial, anticancer, and antiparasitic effects, as evidenced by studies on structurally similar compounds .
Properties
IUPAC Name |
6-ethyl-2-(4-fluorophenyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-2-19-8-7-13-12(9-19)15(20)18-14(17-13)10-3-5-11(16)6-4-10/h3-6H,2,7-9H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAXDCFEQYGUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves the reaction of 6-amino-2-thiouracil with 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one in dimethylformamide (DMF) under reflux conditions . The reaction mixture is then poured onto ice-cold water, and the solid that precipitates is filtered off, washed with sodium bicarbonate solution, and then with water. The product is dried and crystallized from DMF to give the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as dihydrofolate reductase, which is crucial for folate metabolism . This inhibition can lead to the disruption of DNA synthesis and cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and biological activities of related compounds:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 4-fluorophenyl group (electron-withdrawing) in the target compound may reduce antimicrobial activity compared to methoxy-substituted analogs (e.g., 6a) .
- Substituent Position: Fluorine at position 2 (target compound) vs.
- Ring System Variations: Pyrido[4,3-d]pyrimidinones (target) vs. thieno[3,2-d]pyrimidinones () exhibit differing pharmacokinetic profiles due to heterocyclic core modifications.
Antimicrobial Activity:
- Pyrido[2,3-d]pyrimidin-4-ones with electron-donating groups (e.g., 4-methoxyphenyl in 6a) show superior antimicrobial activity compared to 4-fluorophenyl analogs (6b) .
- Hydrazinyl derivatives (e.g., compounds 12–16 in ) exhibit enhanced activity due to additional hydrogen-bonding interactions .
Cytotoxic Activity:
- In pyridopyrimidinone-thiazole hybrids (), substituents like 4-chlorophenyl (K5) improve cytotoxicity over fluorophenyl groups, likely due to increased lipophilicity and target affinity .
Biological Activity
6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C15H16FN3O
- Molecular Weight : 273.30 g/mol
- CAS Number : 1334492-33-9
The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and signaling pathways that are crucial in cancer cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinases : The compound exhibits inhibitory effects on cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.
- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, thereby preventing the proliferation of cancer cells.
Biological Activity and Efficacy
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HOP-92 (Lung Cancer) | 0.22 | CDK2 Inhibition |
| NCI-H460 (Lung Cancer) | 0.89 | CDK2 Inhibition |
| ACHN (Renal Cancer) | 11.70 | Induction of Apoptosis |
| RFX 393 (Renal Cancer) | 19.92 | Cell Cycle Arrest |
Case Studies
-
Study on Lung Carcinoma :
A recent investigation assessed the cytotoxic effects of this compound on lung carcinoma cell lines HOP-92 and NCI-H460. The results indicated significant growth inhibition with GI percentages of 71.8% and 66.12%, respectively . -
Renal Carcinoma Evaluation :
In vitro studies on the renal cancer cell line ACHN showed that treatment with the compound resulted in an IC50 value of 11.70 µM. This study highlighted its potential as a therapeutic agent for renal cancers by demonstrating substantial cytotoxicity and apoptosis induction .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound.
Key Findings:
- Absorption : The compound shows favorable solubility characteristics which may enhance its bioavailability.
- Metabolism : Preliminary studies suggest it undergoes hepatic metabolism.
- Excretion : Renal excretion is anticipated based on its molecular weight and structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
